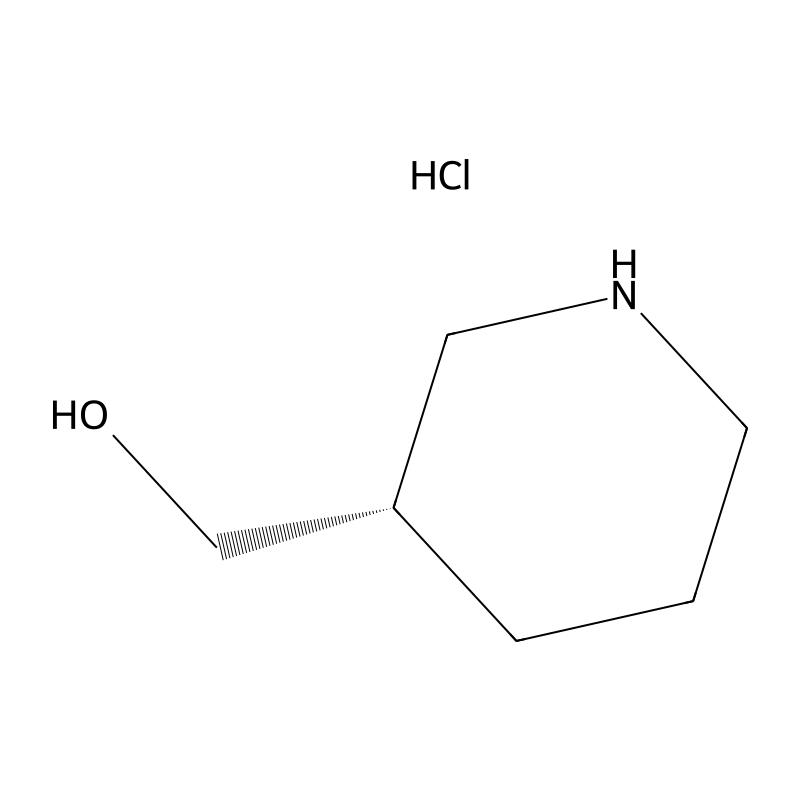(S)-Piperidin-3-ylmethanol hydrochloride

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Isomeric SMILES
Asymmetric Synthesis
The (S) configuration of the molecule indicates its potential as a chiral auxiliary or catalyst in asymmetric synthesis reactions. Chiral molecules exist in mirror-image forms, and these forms can have different biological effects. Asymmetric synthesis allows researchers to selectively produce one form of a molecule over the other (). (S)-Piperidin-3-ylmethanol hydrochloride's structure may allow it to influence the stereochemistry of a reaction, favoring the production of a desired enantiomer.
Medicinal Chemistry
Piperidine derivatives are a well- explored class of compounds with various biological activities. Some piperidines have been investigated for their potential as antidepressants, anticonvulsants, and antipsychotics (). The presence of the methanol group and the (S) configuration in (S)-Piperidin-3-ylmethanol hydrochloride could influence its interaction with biological targets, making it a candidate for further research in medicinal chemistry.
Material Science
Functionalized piperidines have been explored in the development of ionic liquids and supramolecular assemblies due to their tailorable properties (). (S)-Piperidin-3-ylmethanol hydrochloride's unique structure could potentially contribute to the design of novel materials with specific functionalities.
(S)-Piperidin-3-ylmethanol hydrochloride is a chemical compound with the molecular formula and a molecular weight of 151.63 g/mol. It is a hydrochloride salt of (S)-piperidin-3-ylmethanol, which is characterized by its piperidine ring structure, a saturated six-membered ring containing one nitrogen atom. The compound is known for its solubility in water and various organic solvents, making it a versatile reagent in chemical synthesis and biological research .
- Nucleophilic Substitution: The hydroxyl group can act as a nucleophile, allowing for substitution reactions with electrophiles.
- Acylation: It can undergo acylation to form esters or amides, which are useful in drug development.
- Reduction Reactions: The compound can be reduced to yield various derivatives, which may have different biological activities .
Research indicates that (S)-piperidin-3-ylmethanol hydrochloride exhibits significant biological activity. It has been studied for its potential as a pharmacological agent, particularly in the context of:
- Neurotransmitter Modulation: It may influence neurotransmitter systems, potentially impacting mood and cognitive functions.
- Enzymatic Activity: The compound has been utilized in studies focusing on enzymatic reactions, particularly in chemoselective and enantioselective acyl transfers .
Several methods exist for synthesizing (S)-piperidin-3-ylmethanol hydrochloride:
- From Piperidine Derivatives:
- Starting with piperidine, it can be reacted with formaldehyde in the presence of reducing agents to yield (S)-piperidin-3-ylmethanol, which is then converted to its hydrochloride salt.
- Chiral Synthesis:
- Chiral catalysts or reagents can be employed to ensure the production of the (S) enantiomer selectively during synthesis.
- Hydrochloride Formation:
(S)-Piperidin-3-ylmethanol hydrochloride has various applications in:
- Pharmaceutical Development: It serves as an intermediate in the synthesis of biologically active compounds.
- Chemical Research: Used in studying reaction mechanisms and enzyme interactions.
- Analytical Chemistry: Employed as a standard or reagent in analytical methods such as chromatography .
Interaction studies involving (S)-piperidin-3-ylmethanol hydrochloride focus on its effects on biological systems:
- Protein Binding Studies: Understanding how this compound interacts with proteins can provide insights into its pharmacokinetics and dynamics.
- Receptor Activity: Investigations into its binding affinity to neurotransmitter receptors help elucidate its potential therapeutic effects .
Several compounds share structural similarities with (S)-piperidin-3-ylmethanol hydrochloride. Here are some notable examples:
| Compound Name | CAS Number | Similarity Index |
|---|---|---|
| Piperidin-3-ylmethanol | 144539-77-5 | 1.00 |
| (R)-Piperidin-3-ylmethanol | 400771-49-5 | 0.96 |
| (S)-Piperidine | 110013-18-8 | 0.88 |
| N-Methylpiperidine | 5082-74-6 | 0.88 |
| 3-Hydroxypiperidine | 37675-20-0 | 1.00 |
Uniqueness
(S)-Piperidin-3-ylmethanol hydrochloride stands out due to its specific stereochemistry and biological activity profile, making it particularly valuable in pharmaceutical applications compared to its analogs. Its ability to modulate neurotransmitter systems further enhances its significance in drug discovery and development .








